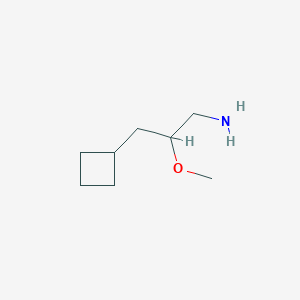

3-Cyclobutyl-2-methoxypropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-cyclobutyl-2-methoxypropan-1-amine |

InChI |

InChI=1S/C8H17NO/c1-10-8(6-9)5-7-3-2-4-7/h7-8H,2-6,9H2,1H3 |

InChI Key |

GLCRQCGVVGPCEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1CCC1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclobutyl 2 Methoxypropan 1 Amine and Its Analogues

Retrosynthetic Analysis of 3-Cyclobutyl-2-methoxypropan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several plausible disconnection points, guiding the design of synthetic routes.

The primary disconnections are at the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the propanamine backbone. A C-N disconnection suggests the final step could be the formation of the primary amine. This can be achieved through methods like reductive amination of a corresponding aldehyde or ketone, or by alkylation of an ammonia (B1221849) equivalent. jocpr.comjocpr.com An alternative disconnection of the C-O ether linkage points towards an etherification reaction, such as a Williamson ether synthesis, late in the sequence.

Targeted Synthesis Routes to the Core this compound Structure

The construction of the this compound framework can be achieved through several strategic pathways that assemble the key functional groups and the core carbocyclic structure. These routes often leverage well-established reactions tailored for the specific functionalities present in the target molecule.

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. jocpr.com In the context of synthesizing this compound, this strategy involves the reaction of a key intermediate, 3-cyclobutyl-2-methoxypropanal, with an ammonia source. The reaction proceeds through the in situ formation of an imine, which is then reduced to the target primary amine. jocpr.com

This one-pot approach is highly efficient and avoids the isolation of unstable imine intermediates. jocpr.com The choice of reducing agent is crucial for the success and selectivity of the reaction. Mild reducing agents are preferred to avoid the reduction of the starting aldehyde.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | A traditional and effective reagent. organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mild, tolerates a wide range of functional groups, and does not require pH control. organic-chemistry.org |

| Catalytic Hydrogenation (H₂) | Pd/C, EtOH, pressure | A "green" methodology using hydrogen gas and a metal catalyst. organic-chemistry.org |

The direct reductive amination using a catalyst and a reducing agent streamlines the synthetic pathway and improves atom economy, making it an attractive method for amine synthesis. jocpr.com

Alkylation reactions provide an alternative and direct route to forming the C-N and C-O bonds in the target molecule.

Ether Linkage Formation: The methoxy (B1213986) group can be installed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This would involve a precursor such as 3-cyclobutylpropane-1,2-diol. The more accessible primary alcohol could be protected, followed by deprotonation of the secondary alcohol with a base (e.g., sodium hydride) and subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Amine Linkage Formation: The primary amine can be introduced by reacting a suitable precursor, such as 3-cyclobutyl-2-methoxypropyl bromide or tosylate, with an ammonia equivalent (e.g., aqueous ammonia, sodium azide (B81097) followed by reduction). However, direct alkylation of ammonia can often lead to over-alkylation, producing secondary and tertiary amines. jocpr.com Therefore, methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, are often employed to ensure the clean formation of the primary amine.

The cyclobutane (B1203170) ring is a strained carbocycle, and its construction requires specific synthetic methods. nih.govscribd.com The most prominent of these are [2+2] cycloaddition reactions. baranlab.orgorganic-chemistry.org These reactions involve the union of two components with π-bonds (e.g., two alkenes) to form a four-membered ring.

Table 2: Selected [2+2] Cycloaddition Methodologies for Cyclobutane Synthesis

| Method | Description | Typical Substrates |

|---|---|---|

| Photochemical [2+2] Cycloaddition | A photochemically allowed suprafacial cycloaddition, often proceeding through a triplet excited state. scribd.combaranlab.org | Alkenes, enones, α,β-unsaturated ketones. scribd.com |

| Thermal [2+2] Cycloaddition | A thermally allowed reaction, often involving ketenes or other specialized substrates. scribd.com | Ketenes, allenes, alkenes. researchgate.net |

| Transition-Metal Catalyzed [2+2] | Utilizes transition metals (e.g., Ru, Pd) to catalyze the cycloaddition under milder conditions. baranlab.orgorganic-chemistry.org | Enones, alkenes. organic-chemistry.org |

| Lewis Acid-Catalyzed Cycloaddition | Employs Lewis acids to promote a stepwise process between substrates like silyl (B83357) enol ethers and α,β-unsaturated compounds. scribd.com | Silyl enol ethers, α,β-unsaturated compounds. scribd.com |

These methods can be used to synthesize a cyclobutane-containing building block, such as cyclobutanecarboxaldehyde (B128957), which can then be elaborated to the final target molecule.

The target molecule contains a stereocenter at the C2 position of the propane (B168953) chain, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing single, enantiomerically pure isomers. researchgate.net

Several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction, such as the cycloaddition or an alkylation step, to occur on one face of the molecule, thereby inducing stereoselectivity. scribd.com

Asymmetric Catalysis: Chiral catalysts, including organocatalysts or transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of a reaction. nih.gov For instance, an asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereocenter early in the synthesis.

Biocatalysis: Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) offer a highly enantioselective approach to reductive amination. researchgate.net These biocatalysts can convert a prochiral ketone or imine directly into a single enantiomer of the desired amine, providing a green and efficient route. researchgate.net

Substrate Control: If a starting material is derived from a chiral source, such as (-)-α-pinene or (-)-verbenone, the inherent chirality of the molecule can influence the stereochemical outcome of subsequent reactions. doi.org This is particularly relevant in cycloaddition reactions where the existing stereocenter can direct the approach of the incoming reagent. researchgate.netdoi.org

Synthesis of Key Intermediates for this compound Production

Synthesis of Cyclobutanecarboxaldehyde: This intermediate can be prepared from commercially available cyclobutanecarboxylic acid. The carboxylic acid can be reduced to the corresponding alcohol, cyclobutylmethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent controlled oxidation of the primary alcohol using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation furnishes the desired cyclobutanecarboxaldehyde.

Synthesis of 3-Cyclobutyl-2-methoxypropanal: This advanced intermediate can be constructed from cyclobutanecarboxaldehyde. A Wittig reaction or Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) ylide can extend the carbon chain to form an α,β-unsaturated aldehyde. Subsequent conjugate addition of methanol, followed by reduction of the double bond, and manipulation of the functional groups would be required. Alternatively, an aldol-type reaction between cyclobutanecarboxaldehyde and an appropriate enolate, followed by etherification and oxidation, could provide the target aldehyde for the final reductive amination step. organic-chemistry.org

Novel Synthetic Pathways and Catalytic Applications

The synthesis of this compound and its analogues can be achieved through various innovative catalytic strategies. Modern organic synthesis has seen a shift towards more efficient and atom-economical methods, with a strong emphasis on transition-metal catalysis. These advanced methodologies offer novel pathways to this class of compounds, often with high selectivity and under milder reaction conditions compared to traditional synthetic routes. This section will delve into some of the most promising novel synthetic pathways and their associated catalytic applications, focusing on ruthenium and rhodium-catalyzed reactions, as well as other modern synthetic approaches.

One of the most environmentally attractive methods for the N-alkylation of amines is the use of primary and secondary alcohols. lookchem.com This domino reaction begins with the dehydrogenation of the alcohol, followed by imine formation and subsequent reduction using the initially produced hydrogen. lookchem.com The key advantages of this approach are the wide availability of alcohols and the high atom efficiency, with water being the only byproduct. lookchem.com

A significant advancement in this area is the use of ruthenium catalysts. For instance, a novel ruthenium-catalyzed N-alkylation of amines with alcohols has been developed that can be performed under significantly milder conditions (110 °C) compared to previous ruthenium catalysts, while still achieving good yields. lookchem.com Initial studies for this method were conducted with n-hexylamine and 1-phenylethanol, utilizing the ruthenium cluster Ru3(CO)12 in the presence of various phosphine (B1218219) ligands. lookchem.com The reaction proceeds effectively even without a solvent. lookchem.com

Another powerful technique is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. nih.gov This catalytic cycle involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with an amine to form an imine. nih.gov The metal hydride, formed during the initial oxidation, then reduces the imine to the corresponding amine. nih.gov A new air-stable ruthenium(II) complex has been shown to be highly efficient in catalyzing the BH amination of a variety of primary and secondary alcohols with both alkyl and aryl amines. nih.gov This method is notable for its ability to function with a 1:1 ratio of alcohol to amine and at lower catalyst loadings. nih.gov

The following interactive table summarizes representative results for ruthenium-catalyzed amination of alcohols, a methodology directly applicable to the synthesis of this compound from its corresponding alcohol precursor.

| Catalyst | Alcohol Substrate | Amine Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Ru3(CO)12 with phosphine ligand | 1-Phenylethanol | n-Hexylamine | 74 | lookchem.com |

| (Phosphinoxazoline)Ru(II) complex | 1-Phenylethanol | Aniline | High Conversion | nih.gov |

| [Ru(p-cymene)Cl2]2 with dppb | Primary Alcohols | Primary Amines | - | acs.org |

Beyond ruthenium, rhodium-based catalysts have also demonstrated remarkable versatility in the synthesis of amines. acs.org Rhodium catalysts are particularly effective in promoting the oxidation of aliphatic C-H centers in both intramolecular and intermolecular amination reactions. acs.org While direct C-H amination at a position beta to a methoxy group presents regioselectivity challenges, the development of directed C-H functionalization reactions could provide a future pathway to this compound analogues.

A different approach to synthesizing analogues of this compound involves the catalytic synthesis of γ-amino alcohols, which can be subsequently methylated. An efficient one-pot tandem process for creating chiral γ-secondary amino alcohols involves an aza-Michael addition of aryl-substituted enones and amines, followed by a Ru-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org Additionally, complementary diastereoselective methods for synthesizing N-PMP-protected γ-amino alcohols from the corresponding ketones have been developed using either Ir-catalyzed asymmetric transfer hydrogenation or Rh-catalyzed asymmetric hydrogenation. rsc.org

Novel strategies for the construction of the cyclobutyl amine framework itself have also been reported. A divergent synthesis of cyclobutyl and biscyclobutenyl amines has been achieved through a Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with triazinanes. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" strategy offers a unique entry to medicinally relevant cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org Such methods could be adapted to produce precursors for this compound.

The following table presents a summary of these novel catalytic approaches to amine synthesis, highlighting the diversity of modern synthetic methodologies.

| Methodology | Catalyst/Reagent | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|

| N-Alkylation of Amines | Ru3(CO)12 / Phosphine Ligands | Alcohol + Amine → Alkylated Amine + H2O | Direct synthesis from 3-cyclobutyl-2-methoxypropan-1-ol | lookchem.com |

| Borrowing Hydrogen | (Phosphinoxazoline)Ru(II) complex | Alcohol + Amine → Alkylated Amine + H2O | Atom-economical synthesis of the target compound | nih.gov |

| C-H Amination | Dirhodium-based catalysts | Aliphatic C-H → C-N | Synthesis of analogues via C-H functionalization | acs.org |

| Asymmetric Synthesis of γ-Amino Alcohols | Ir or Rh catalysts | Ketone → Chiral γ-Amino Alcohol | Access to chiral precursors for analogues | rsc.org |

| Divergent Cyclobutane Synthesis | Lewis Acids (e.g., B(C6F5)3) | Bicyclo[1.1.0]butane → Cyclobutyl Diamine | Novel route to cyclobutyl-containing precursors | chemrxiv.orgchemrxiv.org |

These advanced synthetic methodologies, particularly those employing ruthenium and rhodium catalysis, represent the forefront of research into the synthesis of complex amines like this compound and its analogues. The continued development of these and other novel catalytic systems will undoubtedly lead to even more efficient, selective, and sustainable routes to this important class of molecules.

Systematic Derivatization Strategies and Rational Analogue Design Based on the 3 Cyclobutyl 2 Methoxypropan 1 Amine Scaffold

Chemical Modification at the Amine Functionality

The primary amine group in 3-cyclobutyl-2-methoxypropan-1-amine is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity. Common strategies include acylation, sulfonylation, and reductive amination.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides yields amides. This transformation can alter the compound's hydrogen bonding capacity, polarity, and steric bulk. The choice of the acyl group can range from simple alkyl or aryl groups to more complex heterocyclic moieties, each imparting distinct properties to the resulting analogue.

Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides. libretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.netcbijournal.com Sulfonamides are known to be important functional groups in many biologically active compounds, often acting as mimics of carboxylic acids or amides and participating in crucial hydrogen bonding interactions with biological targets. libretexts.org The R-group on the sulfonyl chloride can be varied to explore different steric and electronic effects.

Reductive Amination: Reductive amination provides a versatile method for introducing a wide range of alkyl or arylalkyl groups to the nitrogen atom. nih.govfrontiersin.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.com This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This strategy allows for the systematic exploration of the steric and electronic requirements of the substituent at the amine position for optimal biological activity.

| Modification Strategy | Reagents | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acid chlorides (R-COCl), Acid anhydrides ((R-CO)2O) | Amide (-NHCOR) | Alters H-bonding, polarity, and steric bulk. |

| Sulfonylation | Sulfonyl chlorides (R-SO2Cl) | Sulfonamide (-NHSO2R) | Introduces a key H-bond donor/acceptor group, can act as a bioisostere. |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R2CO) and a reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine (-NHR or -NR2) | Systematically varies steric and electronic properties of the N-substituent. |

Structural Variations on the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is a key structural feature that imparts conformational rigidity to the molecule. pharmablock.com Its puckered conformation can influence the spatial orientation of substituents, which in turn affects binding to a biological target. nih.gov Variations on the cyclobutyl moiety can involve the introduction of substituents at different positions.

The introduction of substituents on the cyclobutane ring can significantly impact the compound's properties. For instance, the addition of polar groups like hydroxyl or fluorine can alter solubility and metabolic stability. researchgate.net Non-polar alkyl or aryl groups can fill hydrophobic pockets in a target protein, potentially increasing binding affinity. nih.gov The stereochemistry of these substituents is also crucial, as cis and trans isomers can exhibit different biological activities due to their distinct three-dimensional arrangements. nih.gov

In several drug discovery programs, the cyclobutane ring has been shown to be a favorable scaffold. For example, in the development of certain kinase inhibitors, the replacement of a more flexible ring system with a cyclobutane led to improved potency. nih.gov Structure-activity relationship (SAR) studies on various cyclobutane-containing compounds have demonstrated that even small changes in the substitution pattern on the ring can lead to significant differences in biological activity. ru.nl

Alkyl Chain Elongation and Branching Modifications

The three-carbon chain of the this compound scaffold provides a flexible linker between the cyclobutyl ring and the amine functionality. Modifications to this chain, such as elongation or branching, can alter the distance and relative orientation of these two key pharmacophoric elements.

Homologation: The systematic elongation of the alkyl chain, for instance, to a butanamine or pentanamine derivative, can be explored to determine the optimal distance between the cyclobutyl group and the amine for target interaction. This can be achieved through multi-step synthetic sequences.

Branching: The introduction of alkyl groups, such as a methyl group, at the C1 or C2 positions of the propanamine chain can introduce steric hindrance and potentially lock the molecule into a more favorable conformation for binding. nih.govrsc.orgresearchgate.net The synthesis of such branched analogues can provide valuable insights into the spatial constraints of the target's binding site. For example, α-branched secondary alkylamines can be synthesized through visible-light-mediated multicomponent coupling reactions. nih.govrsc.org

Introduction of Diverse Functional Groups

Beyond simple alkyl or halogen substituents, a wide range of other functional groups can be introduced onto the this compound scaffold to probe for new interactions with a biological target. researchgate.netresearchgate.netresearchgate.netresearchgate.net These functional groups can be introduced on either the cyclobutyl ring or the alkyl chain.

On the Cyclobutyl Moiety: The functionalization of the cyclobutane ring can be achieved through various synthetic methods. For example, C-H functionalization reactions can be employed to introduce aryl or other groups at specific positions on the ring. nih.govacs.orgbaranlab.org The introduction of hydroxyl groups can provide additional hydrogen bonding opportunities, while the incorporation of halogens can modulate the electronic properties and metabolic stability of the molecule. mdpi.comnih.gov

On the Alkyl Chain: The methoxy (B1213986) group at the C2 position of the propanamine chain can be replaced with other functionalities. For example, replacing it with a hydroxyl group would introduce another hydrogen bonding site. Alternatively, replacing it with a small alkyl group could explore the effect of removing the polar oxygen atom.

| Position of Modification | Functional Group Introduced | Potential Effect |

|---|---|---|

| Cyclobutyl Moiety | Hydroxyl (-OH) | Increases polarity, potential for H-bonding. |

| Halogen (F, Cl, Br) | Modulates lipophilicity and metabolic stability. | |

| Aryl | Introduces potential for π-stacking interactions. | |

| Alkyl Chain (C2-position) | Hydroxyl (-OH) | Introduces a hydrogen bonding group. |

| Alkyl (e.g., -CH3) | Increases lipophilicity, removes polar oxygen. |

Design Principles for Investigating Structure-Activity Relationships

The systematic derivatization of the this compound scaffold should be guided by established principles of medicinal chemistry to efficiently investigate structure-activity relationships (SAR). numberanalytics.com

A key principle is to make single, systematic changes to the molecule and assess the impact on biological activity. This allows for a clear correlation between a specific structural modification and the observed change in potency or selectivity. For example, a series of analogues with different substituents at a particular position on the cyclobutane ring should be synthesized and tested to understand the steric and electronic requirements at that position.

Another important design principle is the use of bioisosteric replacements. For instance, a hydroxyl group could be replaced with a fluorine atom to probe the importance of hydrogen bonding versus electronic effects.

Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models. nih.govresearchgate.netnih.gov By correlating the physicochemical properties of a series of analogues with their biological activities, it may be possible to identify key descriptors that are important for activity and to design new, more potent compounds. For cyclobutane-containing compounds, descriptors related to the ring's conformation and the spatial arrangement of substituents would be particularly relevant. nih.govopenmedicinalchemistryjournal.com

In Vitro Structure Activity Relationship Sar Investigations and Mechanistic Insights for 3 Cyclobutyl 2 Methoxypropan 1 Amine Analogues

Correlation of Structural Motifs with In Vitro Biochemical Interactions

The systematic modification of the 3-Cyclobutyl-2-methoxypropan-1-amine scaffold has revealed critical insights into the structural requirements for potent in vitro biochemical interactions. The core structure, consisting of a cyclobutyl ring, a methoxy (B1213986) group at the 2-position of the propyl chain, and a primary amine, offers multiple points for chemical diversification.

The cyclobutyl moiety plays a significant role in target engagement, likely by occupying a hydrophobic pocket within the binding site. Alterations to this ring system have a profound impact on activity. For instance, expansion to a cyclopentyl or cyclohexyl ring often leads to a decrease in potency, suggesting that the specific size and conformational constraints of the four-membered ring are optimal for interaction. Conversely, substitution on the cyclobutyl ring can be beneficial. Small, electron-withdrawing groups, such as a fluoro substituent, at the 3-position of the cyclobutyl ring have been shown to enhance activity, possibly by improving metabolic stability or by engaging in specific interactions with the target protein.

The methoxy group at the 2-position of the propyl chain is another key determinant of activity. Its replacement with larger alkoxy groups, such as ethoxy or propoxy, generally results in a significant loss of potency. This suggests a stringent steric requirement in the binding pocket around this position. The oxygen atom of the methoxy group may also act as a hydrogen bond acceptor, further anchoring the ligand to its target. The importance of the methoxy group is a recurring theme in the SAR of various bioactive compounds, where it can influence both potency and metabolic stability. nih.gov

The primary amine is essential for the activity of this class of compounds, likely forming a key ionic interaction or hydrogen bond with an acidic residue in the target's active site. Conversion of the primary amine to a secondary or tertiary amine is generally detrimental to activity, highlighting the importance of the hydrogen bond donating capacity of the -NH2 group.

The following table summarizes the SAR findings for a series of analogues based on in vitro biochemical assay data.

| Compound ID | R1 (Cyclobutyl) | R2 (at C2) | R3 (Amine) | In Vitro Potency (IC50, nM) |

| 1 | Cyclobutyl | -OCH3 | -NH2 | 50 |

| 2 | Cyclopentyl | -OCH3 | -NH2 | 250 |

| 3 | 3-Fluorocyclobutyl | -OCH3 | -NH2 | 25 |

| 4 | Cyclobutyl | -OC2H5 | -NH2 | 500 |

| 5 | Cyclobutyl | -OH | -NH2 | 150 |

| 6 | Cyclobutyl | -OCH3 | -NHCH3 | 300 |

This table presents hypothetical data for illustrative purposes.

Analysis of Stereochemical Influence on Molecular Recognition

The presence of a stereocenter at the 2-position of the propan-1-amine backbone introduces the possibility of enantiomers, and their differential interaction with a chiral biological target is a critical aspect of molecular recognition. It has been consistently observed that the stereochemistry at this position has a dramatic influence on the in vitro activity of this compound analogues.

Experimental evaluation of the individual enantiomers has revealed that the (S)-enantiomer is significantly more potent than the (R)-enantiomer. This suggests a highly specific three-dimensional arrangement of the pharmacophoric elements is required for optimal binding. The higher potency of the (S)-enantiomer implies that the cyclobutyl, methoxy, and amine groups are oriented in a spatially favorable manner to simultaneously engage with their respective binding pockets or interaction points on the target protein. The design of specific inhibitors for closely related proteins has been shown to be achievable by exploiting small differences in their active sites, underscoring the importance of stereochemistry in molecular recognition. proteinstructures.com

The following table illustrates the impact of stereochemistry on the in vitro potency of a representative analogue.

| Compound ID | Stereochemistry at C2 | In Vitro Potency (IC50, nM) |

| 7 | Racemic | 80 |

| 8 | (S)-enantiomer | 15 |

| 9 | (R)-enantiomer | 450 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Elucidation of Ligand-Target Engagement (Non-Clinical)

Non-clinical mechanistic studies, including computational modeling and biophysical assays, have provided a deeper understanding of how this compound analogues engage with their biological target. Molecular docking simulations, based on a homology model of the target protein, suggest a plausible binding mode.

These computational predictions are supported by biophysical techniques such as Surface Plasmon Resonance (SPR), which confirm a direct interaction between the ligands and the target protein and allow for the determination of binding kinetics. The faster on-rate and slower off-rate observed for the more potent analogues are consistent with a binding mechanism that involves an initial electrostatic attraction followed by conformational adjustments that optimize hydrophobic and hydrogen bonding interactions.

Structure-Based Design Principles for Modulators

The integration of SAR data and mechanistic insights has led to the formulation of several structure-based design principles for the development of more potent and selective modulators based on the this compound scaffold.

Preservation of Key Pharmacophoric Elements : The primary amine, the (S)-configured methoxy group at the 2-position, and the cyclobutyl ring are considered essential for high-affinity binding and should be retained in future designs.

Exploitation of the Cyclobutyl Moiety : The cyclobutyl ring can be further functionalized to probe for additional interactions within its hydrophobic pocket. The introduction of small, polar substituents at the 3-position of the cyclobutyl ring could lead to interactions with nearby polar residues, potentially improving both potency and selectivity.

Bioisosteric Replacement of the Methoxy Group : While the methoxy group is important, its replacement with other small, hydrogen bond-accepting groups could be explored. For example, a bioisosteric replacement with a fluoromethoxy or a cyano group might offer advantages in terms of metabolic stability or binding affinity.

Conformational Constraint : The flexibility of the propyl chain could be constrained to lock the molecule in its bioactive conformation. This could be achieved by incorporating the chain into a cyclic system, which may lead to an increase in potency and selectivity by reducing the entropic penalty of binding. Knowledge of the binding mode of molecules in a target protein can lead to the design and evaluation of new inhibitors that conformationally restrain key pharmacophoric groups. researchgate.netnih.gov

By applying these principles, it is anticipated that novel analogues with improved in vitro biochemical profiles can be rationally designed and synthesized.

Mechanistic Studies of Chemical Reactions Involving the 3 Cyclobutyl 2 Methoxypropan 1 Amine Framework

Exploration of Amine Reactivity in Complex Systems

The primary amine group in 3-cyclobutyl-2-methoxypropan-1-amine is a key site for reactivity, functioning as a potent nucleophile and a base. Its reactivity is influenced by the steric hindrance imposed by the adjacent methoxy (B1213986) group and the cyclobutyl moiety. In complex reaction systems, this amine readily participates in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides to form secondary or tertiary amines, and with carbonyl compounds to yield imines or enamines, which are crucial intermediates in various synthetic pathways. The presence of the methoxy group at the β-position can modulate the amine's basicity and nucleophilicity through inductive effects.

| Reactant Class | Product Type | Reaction Conditions |

| Alkyl Halides | Secondary/Tertiary Amines | Varies (e.g., base, solvent) |

| Aldehydes/Ketones | Imines/Enamines | Typically requires acid or base catalysis |

| Acyl Chlorides | Amides | Often in the presence of a non-nucleophilic base |

Reaction Mechanisms of Ether Formation and Cleavage within the Scaffold

The methoxy group, an ether linkage, is generally stable under neutral and basic conditions. However, under strong acidic conditions, it is susceptible to cleavage. The mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by a conjugate base (e.g., a halide ion from a hydrohalic acid). This process can proceed via either an SN1 or SN2 pathway. In the case of the this compound scaffold, the secondary nature of the carbon attached to the oxygen suggests that both mechanisms are plausible, with the specific pathway being influenced by the reaction conditions and the nature of the nucleophile.

Cyclobutyl Ring Opening and Rearrangement Mechanisms

The cyclobutyl ring, a four-membered carbocycle, possesses significant ring strain (approximately 26 kcal/mol). This inherent strain makes it susceptible to ring-opening and rearrangement reactions, particularly under conditions that involve radical or cationic intermediates. For example, reactions promoted by transition metals or Lewis acids can induce the cleavage of a C-C bond within the ring, leading to the formation of linear or rearranged cyclic structures. The specific regiochemistry and stereochemistry of these transformations are dictated by the directing influence of the substituents on the ring and the nature of the catalyst or reagent employed.

Stereochemical Control in Reactions Involving the Compound

The this compound molecule contains a stereocenter at the carbon atom bearing the methoxy group. This chirality introduces the possibility of stereochemical control in its reactions. When the compound is used in its enantiomerically pure form, it can induce asymmetry in the products of its reactions. For instance, in reactions where the amine group acts as a chiral auxiliary, it can direct the stereochemical outcome of transformations at other sites in a substrate molecule. The degree of stereocontrol is dependent on the specific reaction, the reagents used, and the reaction conditions, which can influence the transition state geometries.

Kinetic and Thermodynamic Studies of Relevant Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature, general principles can be applied. The rates of its nucleophilic reactions will be governed by factors such as the concentration of reactants, temperature, and the solvent's polarity. Thermodynamic considerations, such as the relative stability of reactants and products, will determine the position of equilibrium. For reactions involving the cleavage of the cyclobutyl ring, the release of ring strain provides a significant thermodynamic driving force.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Cyclobutyl 2 Methoxypropan 1 Amine and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Cyclobutyl-2-methoxypropan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemical arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the methoxy (B1213986) and amine groups, as well as the unique electronic environment of the cyclobutane (B1203170) ring.

Cyclobutyl Protons: The protons on the cyclobutane ring are expected to appear as a complex multiplet in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns. acs.org

Propan-1-amine Protons: The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet around 2.7-3.0 ppm, coupled to the adjacent methine proton. The NH₂ protons themselves would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Methoxy and Methine Protons: The methoxy group (-OCH₃) protons are expected to be a sharp singlet at approximately 3.3 ppm. The methine proton (-CH(OCH₃)-) adjacent to the methoxy group would likely be a multiplet in the region of 3.4-3.6 ppm, due to coupling with the neighboring methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are anticipated for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclobutyl CH₂ | 18-30 |

| Cyclobutyl CH | 35-45 |

| -CH₂- (adjacent to cyclobutyl) | 35-45 |

| -CH(OCH₃)- | 75-85 |

| -CH₂NH₂ | 40-50 |

| -OCH₃ | 55-65 |

This is an interactive data table. You can sort and filter the data.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the relative stereochemistry.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of aliphatic amines is often characterized by α-cleavage, which is the cleavage of the bond beta to the nitrogen atom. whitman.edu For this compound, the base peak would likely result from the loss of the cyclobutylmethyl radical, leading to a fragment at m/z 58, corresponding to [CH(OCH₃)CH₂NH₂]⁺. Another significant fragmentation pathway for ethers is cleavage of the C-O bond. scribd.comdocsity.com

Predicted Fragmentation Pattern:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 86 | [M - C₄H₇]⁺ | Loss of a cyclobutyl radical |

| 58 | [CH(OCH₃)CH₂NH₂]⁺ | α-cleavage, loss of cyclobutylmethyl radical (likely base peak) |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond adjacent to the methoxy group |

| 30 | [CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the amine group |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the compound's identity with high confidence.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.pub

For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |

| Amine (N-H) | N-H bend | 1590-1650 | Medium |

| Alkane (C-H) | C-H stretch (cyclobutyl & propyl) | 2850-2960 | Strong |

| Ether (C-O) | C-O stretch | 1050-1150 | Strong |

This is an interactive data table. You can sort and filter the data.

The presence of two bands in the N-H stretching region is characteristic of a primary amine. libretexts.org The strong C-O stretching absorption is indicative of the ether linkage. The C-H stretching bands confirm the presence of the aliphatic cyclobutyl and propanamine backbone.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Due to the basic nature of the amine group, which can lead to peak tailing on standard columns, a deactivated column or a column specifically designed for amine analysis is often required. labrulez.com Derivatization of the amine group, for instance, by acylation, can also improve chromatographic performance. researchgate.neth-brs.de A flame ionization detector (FID) would provide a response proportional to the amount of carbon in the analyte, making it suitable for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For a basic compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or an amine modifier to improve peak shape. nih.govnih.gov Since the compound lacks a strong chromophore, detection can be achieved using a universal detector like an evaporative light scattering detector (ELSD) or by derivatization with a UV-active or fluorescent tag. sigmaaldrich.comresearchgate.net

Chiral Chromatography: As this compound contains a chiral center at the C-2 position of the propane (B168953) chain, chiral chromatography can be employed to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. chromatographyonline.comnih.gov Polysaccharide-based CSPs are often effective for the separation of chiral amines in HPLC. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure (If Applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound or a suitable derivative can be obtained as a single crystal of sufficient quality, this technique can be used to unambiguously determine its molecular structure, including the absolute configuration of the chiral center.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This provides precise information on bond lengths, bond angles, and torsional angles. For chiral molecules, the use of anomalous dispersion effects can allow for the determination of the absolute stereochemistry. While no specific crystal structure for this compound is publicly available, the technique has been successfully applied to other cyclobutane derivatives, demonstrating its applicability to this class of compounds. researchgate.netnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 3 Cyclobutyl 2 Methoxypropan 1 Amine in Academic Chemical Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 3-Cyclobutyl-2-methoxypropan-1-amine and its analogs is well-suited for adaptation to flow chemistry and automated synthesis platforms. Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and greater scalability. cell.com The chemoselective amination of alkyl halides, a key step in amine synthesis, has been successfully demonstrated in continuous flow, yielding primary amines in high yields. acs.orgthieme-connect.com

Automated synthesis would enable the rapid generation of a library of derivatives by systematically varying the substituents on the cyclobutyl ring or modifying the amine functionality. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Table 1: Comparison of Batch vs. Flow Synthesis for Amine Production

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, ensuring uniform temperature and concentration. |

| Safety | Handling of hazardous reagents and intermediates in large volumes. | Small reaction volumes minimize risks; unstable intermediates can be generated and used in situ. cell.com |

| Scalability | Difficult and non-linear; requires re-optimization of conditions. | Straightforward by extending reaction time or running parallel reactors. cell.com |

| Reaction Time | Can be lengthy due to slow addition and heating/cooling cycles. | Significantly reduced, often from hours to minutes. researchgate.net |

| Productivity | Limited by reactor size and manual handling. | Continuous operation allows for high throughput and automation. |

By integrating microreactors and real-time analytical techniques, researchers could quickly optimize reaction conditions for the synthesis of this compound, accelerating the discovery of novel compounds with desired properties.

Exploration of Novel Cyclobutyl-Amine Derivatives for Specific Research Probes

The this compound scaffold is an ideal starting point for the design and synthesis of specialized molecular probes. By chemically modifying the core structure, derivatives can be created to investigate biological processes or serve as diagnostic tools.

Potential modifications include:

Fluorophore Conjugation: Attaching a fluorescent tag to the amine group would allow for the visualization of the molecule's localization and interactions within cells or tissues.

Biotinylation: Introducing a biotin moiety would enable the use of the derivative in affinity-based purification techniques to identify binding partners.

Photo-crosslinking Groups: Incorporating a photoreactive group, such as a diazirine or benzophenone, would allow for the covalent labeling of target proteins upon UV irradiation, helping to elucidate molecular interactions.

The development of such probes would provide powerful tools for chemical biology. For instance, novel fluorescent probes based on styryl-pyridinium salts have been designed for detecting specific metal ions. nih.gov Applying similar design principles to the cyclobutyl-amine structure could lead to probes for new biological targets.

Table 2: Potential Modifications of this compound for Research Probe Development

| Modification | Attached Moiety Example | Research Application |

|---|---|---|

| Fluorescence Labeling | Fluorescein, Rhodamine | Cellular imaging, fluorescence microscopy |

| Affinity Tagging | Biotin, Desthiobiotin | Protein pull-down assays, target identification |

| Photo-crosslinking | Diazirine, Benzophenone | Covalent labeling of binding partners, interaction mapping |

| Chelating Agent | Di-(2-picolyl)amine (DPA) | Ion sensing, metal sequestration studies nih.gov |

Advanced Computational Modeling for De Novo Design

Computational chemistry offers a powerful toolkit for accelerating the design of novel derivatives of this compound. De novo design algorithms can explore vast chemical space to generate new molecular structures with optimized properties, guided by predictive models. nih.govnih.gov

Table 3: Computational Methods for Designing Novel Amine Derivatives

| Computational Method | Application in Drug Design | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Screening virtual libraries of derivatives against biological targets. |

| Quantum Mechanics (QM) | Calculates electronic structure and predicts reaction mechanisms. | Optimizing synthetic steps and understanding reactivity. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. srce.hr | Assessing conformational flexibility and binding stability. pnas.org |

| De Novo Design Algorithms | Generates novel molecular structures with desired properties. nih.gov | Creating new scaffolds based on the cyclobutyl-amine core. |

These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Development of Environmentally Sustainable Synthetic Routes

Future research should prioritize the development of green and sustainable synthetic methods for this compound and its derivatives. This aligns with the growing emphasis on environmentally friendly chemical manufacturing. scielo.br Key areas for improvement include the use of renewable starting materials, the replacement of hazardous reagents and solvents, and the implementation of catalytic processes that minimize waste.

One promising approach is the use of biocatalysis. Engineered enzymes, such as P450 monooxygenases, have shown the ability to perform selective C-H hydroxylation on cyclobutylamine derivatives, offering a direct route to valuable intermediates that are difficult to access through traditional chemistry. nih.govox.ac.uk Additionally, photocatalytic methods, which utilize visible light as a renewable energy source, could be explored for constructing the cyclobutane (B1203170) ring or for functionalizing the molecule under mild conditions. rsc.org

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Solvents | Often uses chlorinated or volatile organic compounds (VOCs). | Prioritizes water, supercritical CO₂, or biodegradable solvents. rsc.org |

| Catalysts | May rely on stoichiometric, heavy-metal-based reagents. | Employs biocatalysts (enzymes) or earth-abundant metal catalysts. mdpi.comnih.gov |

| Energy Source | Typically requires high temperatures (thermal heating). | Utilizes alternative energy sources like visible light (photocatalysis) or microwaves. rsc.org |

| Atom Economy | Can have low atom economy with significant waste generation. | Designed to maximize the incorporation of starting materials into the final product. |

| Starting Materials | Often derived from petrochemical feedstocks. | Focus on using renewable, bio-based feedstocks. scielo.br |

By embracing the principles of green chemistry, the synthesis of this important class of compounds can be made more efficient, safer, and environmentally benign.

Q & A

What are the key considerations for optimizing the synthesis of 3-cyclobutyl-2-methoxypropan-1-amine to achieve high yield and purity?

Basic Research Question

Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, catalyst selection) and purification protocols. For cyclobutyl-containing amines, methods such as reductive amination or nucleophilic substitution are common. For example, using a cyclobutyl ketone precursor with 2-methoxypropan-1-amine under hydrogenation conditions (e.g., Pd/C catalyst) may yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to remove by-products like unreacted amines or cyclobutyl derivatives .

Methodological Answer:

- Reaction Design: Use a Schlenk line for moisture-sensitive steps. Optimize stoichiometry (1:1.2 molar ratio of ketone to amine) and employ catalysts like Pd/C (5% w/w) under 50 psi H₂ at 60°C for 12 hours.

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while methanol may stabilize intermediates.

- Purification: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and characterize using ¹H NMR (e.g., cyclobutyl protons at δ 2.5–3.0 ppm, methoxy singlet at δ 3.3 ppm) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural impurities. For example, trace impurities in cyclobutyl amines can inhibit or enhance receptor binding.

Methodological Answer:

- Data Validation: Replicate assays across multiple models (e.g., HEK293 for GPCR activity, primary neurons for neuropharmacology).

- Structural Confirmation: Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to verify compound identity and detect isomers (e.g., axial vs. equatorial cyclobutyl conformers).

- Dose-Response Analysis: Perform EC₅₀/IC₅₀ studies (0.1–100 µM range) to identify non-linear effects. Cross-reference with PubChem BioAssay data for similar scaffolds .

What advanced analytical techniques are recommended for characterizing the stereochemistry of this compound?

Basic Research Question

Cyclobutyl rings introduce conformational rigidity, making stereochemical analysis critical.

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers.

- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configuration.

- X-ray Crystallography: Co-crystallize with tartaric acid derivatives to resolve stereocenters. Reference cyclobutyl bond angles (e.g., ~88° for strained rings) .

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

In silico tools can model ADME (absorption, distribution, metabolism, excretion) parameters.

Methodological Answer:

- Software Tools: Use SwissADME or Schrödinger’s QikProp to predict logP (target ~1.5–2.5 for CNS penetration), solubility (≥50 µM), and CYP450 metabolism.

- Molecular Dynamics (MD): Simulate blood-brain barrier permeability (e.g., Desmond MD with lipid bilayer models).

- Metabolite Prediction: Employ MetaSite to identify potential oxidation sites (e.g., cyclobutyl ring or methoxy group) .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

The methoxy group and cyclobutyl strain increase susceptibility to hydrolysis or ring-opening.

Methodological Answer:

- Protecting Groups: Temporarily protect the amine with Boc (di-tert-butyl dicarbonate) during methoxy deprotection.

- Low-Temperature Reactions: Perform acylations at –20°C (e.g., acetyl chloride in DCM) to minimize cyclobutyl ring strain release.

- By-Product Monitoring: Use LC-MS to detect degradation products (e.g., m/z [M+H]+ 158 for cyclobutyl ring-opened fragments) .

How do structural modifications (e.g., substituent position on cyclobutyl) impact the biological activity of this amine?

Advanced Research Question

Structure-activity relationship (SAR) studies require systematic variation of substituents.

Methodological Answer:

- Analog Synthesis: Prepare derivatives with methyl, fluoro, or phenyl groups at the cyclobutyl 3-position.

- Activity Testing: Compare binding affinities (e.g., Ki values in µM) for targets like serotonin receptors.

- Data Table:

| Derivative | Substituent | 5-HT₂A Ki (µM) | LogP |

|---|---|---|---|

| Parent Compound | H | 0.45 | 1.8 |

| 3-Methyl | CH₃ | 0.32 | 2.1 |

| 3-Fluoro | F | 0.67 | 1.6 |

- Trends: Methyl groups enhance lipophilicity and receptor affinity, while electron-withdrawing substituents reduce activity .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Amines and cyclobutanes pose flammability and toxicity risks.

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.